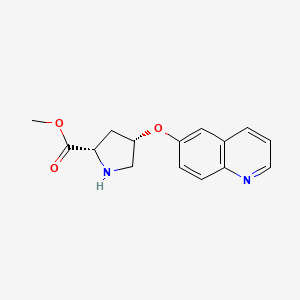

(2S,4S)-Methyl 4-(quinolin-6-yloxy)pyrrolidine-2-carboxylate

Description

(2S,4S)-Methyl 4-(quinolin-6-yloxy)pyrrolidine-2-carboxylate is a chiral pyrrolidine derivative characterized by a quinolin-6-yloxy substituent at the 4-position and a methyl ester at the 2-position. The stereochemistry (2S,4S) plays a critical role in its spatial arrangement, influencing interactions with biological targets. The quinoline moiety, a bicyclic aromatic system, enhances π-π stacking and hydrophobic interactions, making it structurally distinct from simpler phenyl or benzyl-substituted analogs.

Properties

Molecular Formula |

C15H16N2O3 |

|---|---|

Molecular Weight |

272.30 g/mol |

IUPAC Name |

methyl (2S,4S)-4-quinolin-6-yloxypyrrolidine-2-carboxylate |

InChI |

InChI=1S/C15H16N2O3/c1-19-15(18)14-8-12(9-17-14)20-11-4-5-13-10(7-11)3-2-6-16-13/h2-7,12,14,17H,8-9H2,1H3/t12-,14-/m0/s1 |

InChI Key |

KVQRVJGEUUSIJA-JSGCOSHPSA-N |

Isomeric SMILES |

COC(=O)[C@@H]1C[C@@H](CN1)OC2=CC3=C(C=C2)N=CC=C3 |

Canonical SMILES |

COC(=O)C1CC(CN1)OC2=CC3=C(C=C2)N=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-Methyl 4-(quinolin-6-yloxy)pyrrolidine-2-carboxylate typically involves the following steps:

Formation of the Quinoline Moiety: The quinoline structure can be synthesized using classical methods such as the Skraup, Doebner-von Miller, or Friedländer synthesis.

Coupling with Pyrrolidine: The quinoline derivative is then coupled with a pyrrolidine ring. This step often involves the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the esterification reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-Methyl 4-(quinolin-6-yloxy)pyrrolidine-2-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

Substitution: Nucleophilic substitution reactions can occur, particularly at the quinoline moiety, using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Sodium hydride in an aprotic solvent like dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce partially or fully hydrogenated derivatives.

Scientific Research Applications

(2S,4S)-Methyl 4-(quinolin-6-yloxy)pyrrolidine-2-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.

Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of (2S,4S)-Methyl 4-(quinolin-6-yloxy)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The quinoline moiety is known to intercalate with DNA, potentially disrupting replication and transcription processes. Additionally, the pyrrolidine ring may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between (2S,4S)-Methyl 4-(quinolin-6-yloxy)pyrrolidine-2-carboxylate and related compounds:

Key Observations:

Structural Variations: The quinolin-6-yloxy group in the target compound provides enhanced aromaticity and planar rigidity compared to 2-benzylphenoxy () or Boc-protected amino () groups. This likely improves target binding in enzyme pockets requiring π-stacking . Sulfonyl and amino acid side chains () introduce polarity and hydrogen-bonding capacity, which may enhance solubility but reduce membrane permeability compared to the hydrophobic quinoline moiety .

Stereochemical Impact: The (2S,4S) configuration contrasts with (2S,4R) in and . For example, the 4R-hydroxy group in Example 30 () enables hydrogen bonding with targets like proteases, whereas the 4S-quinolinyloxy group may favor interactions with kinases or DNA .

Synthetic Routes: Friedel-Crafts (FC) reactions dominate in simpler aryl-substituted pyrrolidines (), while HATU-mediated couplings are preferred for peptidomimetic derivatives (). The target compound’s synthesis likely combines FC for quinoline attachment and esterification for the carboxylate .

Biological Activity: Compounds with sulfonyl and amino acid motifs () show antiproliferative activity (e.g., 13c inhibits RPMI 8226 cells), whereas thiazole-containing analogs () are designed for kinase selectivity. The quinoline group in the target compound may confer antimicrobial or anticancer properties, similar to natural quinoline alkaloids .

Physical Properties: Melting points vary with substituent bulk and polarity. The quinoline derivative likely has a higher melting point (>150°C) than siloxy-protected () or Boc-protected () analogs due to crystalline packing enhanced by aromaticity .

Biological Activity

(2S,4S)-Methyl 4-(quinolin-6-yloxy)pyrrolidine-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

- Molecular Formula : C₁₄H₁₉N₃O₃

- Molecular Weight : 273.32 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Studies suggest that this compound may exert its effects through:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

- Modulation of Receptor Activity : It may act as a modulator for certain receptors, influencing signaling pathways related to inflammation and pain.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Activity : Preliminary studies have reported that the compound possesses antimicrobial properties against various bacterial strains.

- Anti-inflammatory Effects : The compound has demonstrated potential in reducing inflammation in animal models, suggesting its application in treating inflammatory diseases.

- Anticancer Potential : Some studies have indicated that this compound may inhibit the growth of cancer cells through apoptosis induction and cell cycle arrest.

Data Table: Biological Activities Overview

| Biological Activity | Mechanism of Action | Reference |

|---|---|---|

| Antimicrobial | Inhibition of cell wall synthesis | |

| Anti-inflammatory | Modulation of cytokine production | |

| Anticancer | Induction of apoptosis |

Case Study 1: Antimicrobial Evaluation

In a study assessing the antimicrobial efficacy of this compound against Staphylococcus aureus, results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL. This suggests potential use as an antibacterial agent in clinical settings.

Case Study 2: Anti-inflammatory Research

A murine model was utilized to evaluate the anti-inflammatory effects of the compound. Administration led to a marked decrease in pro-inflammatory cytokines (TNF-alpha and IL-6) when compared to control groups, highlighting its therapeutic potential for inflammatory conditions.

Case Study 3: Cancer Cell Line Studies

In vitro studies on various cancer cell lines revealed that this compound inhibited proliferation effectively. The mechanism involved activation of caspase pathways leading to apoptosis, with IC50 values ranging from 10 to 20 µM across different cell lines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.